5-Nitropicolinonitrile
Overview
Description
5-Nitropicolinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3N3O2 and its molecular weight is 149.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Tetrahydroquinoxalines : A study by Abramov et al. (2002) discussed the synthesis of N,N'-alkylated tetrahydroquinoxalines from 4-bromo-5-nitrophthalonitrile, highlighting its use in preparing imides, phthalocyanines, hexazocyclanes, and other compounds (Abramov et al., 2002).
Antimicrobial Activity : Kidwai et al. (2017) reported that 5-nitro-1,10-phenanthroline shows potential as a novel chemotherapeutic agent against drug-resistant mycobacteria by targeting the bacteria and inducing autophagy in macrophages (Kidwai et al., 2017).
PHD2 Inhibitor for Anemia Treatment : Lei et al. (2015) improved the synthetic method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising PHD2 inhibitor, which could be a treatment for anemia (Lei et al., 2015).
Role in Oral Mucositis Pathogenesis : Leitão et al. (2007) found that nitric oxide produced by iNOS is significant in the pathogenesis of oral mucositis induced by 5-fluorouracil in hamsters (Leitão et al., 2007).
Synthesis of Isoxazolines : Kanemasa et al. (1992) demonstrated the first regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline with potential applications to other substituted allyl alcohols (Kanemasa et al., 1992).
Electrochemical Detection : Rumlová et al. (2015) showed that carbon film electrodes are effective for submicromolar determination of 5-nitroquinoline in drinking and river water samples, highlighting its use in environmental monitoring (Rumlová et al., 2015).
Carcinogenicity Study : Takemura et al. (1974) studied the carcinogenic action of 5-nitroacenaphthene, a chemical used as an intermediate fluorescent whitening agent and photochemical agent, when administered orally to rats and hamsters (Takemura et al., 1974).
Synthesis of Water-soluble Carboxy Nitroxide : Thomas et al. (2013) developed three new synthetic routes to CTMIO, demonstrating improved synthetic efficiency, with the nitrile intermediate 9 yielding the most efficient product (Thomas et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Nitropicolinonitrile are currently unknown. The compound is a nitrile-containing pharmaceutical, and such compounds have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . .
Mode of Action
As a nitrile-containing compound, it may interact with its targets in a way that enhances binding affinity, potentially leading to changes in the function or activity of those targets
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Nitrile-containing compounds can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict which pathways might be affected and what the downstream effects might be.
Properties
IUPAC Name |
5-nitropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHDHMJKCKESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437411 | |
Record name | 5-Nitropicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-55-3 | |
Record name | 5-Nitropicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.